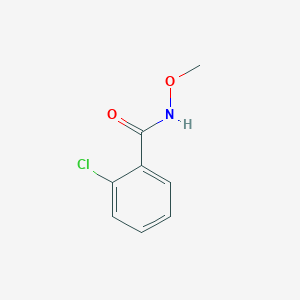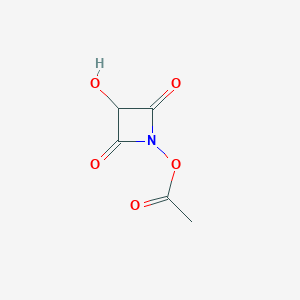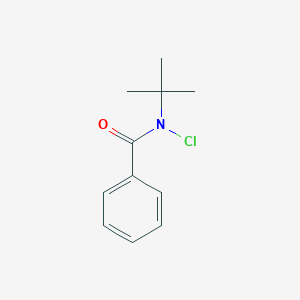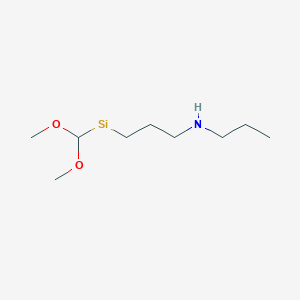![molecular formula C14H24Si B14310842 [(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane CAS No. 119297-21-1](/img/structure/B14310842.png)
[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane is a unique organosilicon compound characterized by its bicyclic structure and the presence of a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane typically involves the reaction of bicyclo[4.3.1]dec-3-en-10-ylidene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
[ \text{Bicyclo[4.3.1]dec-3-en-10-ylidene} + \text{Trimethylsilyl chloride} \rightarrow \text{(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug design and development.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane involves its interaction with molecular targets through its bicyclic structure and trimethylsilyl group. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(Bicyclo[4.3.1]dec-3-en-10-ylidene)methylsilane is unique due to its specific combination of a bicyclic structure and a trimethylsilyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
119297-21-1 |
|---|---|
Fórmula molecular |
C14H24Si |
Peso molecular |
220.42 g/mol |
Nombre IUPAC |
10-bicyclo[4.3.1]dec-3-enylidenemethyl(trimethyl)silane |
InChI |
InChI=1S/C14H24Si/c1-15(2,3)11-14-12-7-4-5-8-13(14)10-6-9-12/h4-5,11-13H,6-10H2,1-3H3 |
Clave InChI |
RVGJQHLWNBWGOB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=C1C2CCCC1CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)

![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)



![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)


![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
